MMPI-1154

MMP-2 inhibition Cardioprotection Scaffold comparison

Select MMPI-1154 for its validated in vivo cardioprotection in rodent I/R models. This imidazole-carboxylic acid offers superior MMP-2 inhibitory efficacy and distinct selectivity profile over hydroxamate and thiazole analogs. Ensure experimental reproducibility by sourcing the precise scaffold proven to reduce infarct size where broad-spectrum inhibitors fail.

Molecular Formula C26H24FN3O3
Molecular Weight 445.494
CAS No. 1382722-47-5
Cat. No. B2861740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMMPI-1154
CAS1382722-47-5
Molecular FormulaC26H24FN3O3
Molecular Weight445.494
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)CN(CC3=CC=C(C=C3)F)CC4=NC=C(N4)C(=O)O
InChIInChI=1S/C26H24FN3O3/c27-22-10-6-19(7-11-22)15-30(17-25-28-14-24(29-25)26(31)32)16-20-8-12-23(13-9-20)33-18-21-4-2-1-3-5-21/h1-14H,15-18H2,(H,28,29)(H,31,32)
InChIKeyQLTNFRCPUOPISS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

MMPI-1154 (CAS 1382722-47-5): Imidazole-Carboxylic Acid MMP-2 Inhibitor for Cardioprotection Research


MMPI-1154 is an imidazole-carboxylic acid (ICA) small molecule that acts as a selective inhibitor of matrix metalloproteinase-2 (MMP-2) with an IC₅₀ of 6.6 µM [1]. Developed through a structure-based screening cascade, it is the lead compound from a focused library of imidazole and thiazole carboxylic acid derivatives designed for acute cardioprotection against ischemia/reperfusion injury [1]. MMPI-1154 also inhibits MMP-13, MMP-1, and MMP-9 with IC₅₀ values of 1.8 µM, 10 µM, and 13 µM, respectively [1].

MMPI-1154 (CAS 1382722-47-5): Why Generic MMP-2 Inhibitor Substitution Fails in Cardioprotection Studies


Substituting MMPI-1154 with other MMP-2 inhibitors—even those within the same chemical class—can lead to divergent experimental outcomes due to critical differences in scaffold efficacy, isoform selectivity, and in vivo performance. The imidazole-carboxylic acid chemotype of MMPI-1154 confers superior MMP-2 inhibitory efficacy compared to traditional hydroxamic acid-based inhibitors [1]. Furthermore, the imidazole core (MMPI-1154) provides enhanced selectivity over MMP-1 relative to its thiazole analog MMPI-1157, and its unique side-chain architecture influences both potency and lipophilicity [1]. In vivo, MMPI-1154 demonstrates dose-dependent infarct size reduction where the broad-spectrum inhibitor ilomastat fails to achieve cardioprotection [2]. These scaffold- and structure-dependent performance metrics underscore why MMPI-1154 cannot be treated as a simple interchangeable commodity.

MMPI-1154 (CAS 1382722-47-5): Quantitative Evidence of Differentiation vs. Analogs and Alternatives


MMPI-1154: Carboxylic Acid Scaffold Outperforms Hydroxamic Acid Derivatives in MMP-2 Inhibition

Imidazole- and thiazole-carboxylic acid-based MMP-2 inhibitors, including MMPI-1154, demonstrate superior efficacy compared to their hydroxamic acid counterparts. In a comparative catalytic fragment assay, carboxylic acid derivatives exhibited lower IC₅₀ values than the corresponding hydroxamic acids (e.g., AMRI-101A carboxylic acid IC₅₀ = 3.4 µM vs. AMRI-101H hydroxamic acid IC₅₀ = 12 µM) [1]. This class-level advantage translates to robust cardioprotection: MMPI-1154 at 1 µM significantly decreased infarct size in an ex vivo rat model of acute myocardial infarction, establishing the imidazole-carboxylic acid chemotype as a validated lead for cardiac I/R injury research [1].

MMP-2 inhibition Cardioprotection Scaffold comparison

MMPI-1154 vs. Thiazole Analog MMPI-1157: Enhanced Selectivity Over MMP-1

In a direct head-to-head comparison of isosteric analogs, replacement of the thiazole ring (MMPI-1157) with an imidazole ring (MMPI-1154) increased selectivity over MMP-1 by 1.5-fold while maintaining a similar overall inhibitory profile [1]. Specifically, MMPI-1154 exhibits IC₅₀ values of 10 µM for MMP-1 and 6.6 µM for MMP-2 (selectivity ratio = 1.5), whereas MMPI-1157 shows IC₅₀ values of 3.6 µM for MMP-1 and 3.4 µM for MMP-2 (selectivity ratio = 1.06) [1]. The imidazole replacement also reduced lipophilicity (cLogP decreased from 3.33 to 2.91) [1].

MMP-2 selectivity Isoform profiling Structure-activity relationship

MMPI-1154 In Vivo Cardioprotection vs. Broad-Spectrum MMP Inhibitor Ilomastat in Rat AMI Model

In a normocholesterolemic rat model of acute myocardial infarction (30-min coronary occlusion/120-min reperfusion), intravenous administration of MMPI-1154 at 1 µmol/kg significantly reduced infarct size from 63.68 ± 1.91% (vehicle) to 53.53 ± 3.36% (p < 0.05) [1]. In contrast, the broad-spectrum MMP inhibitor ilomastat (GM6001) failed to produce any significant infarct size reduction (60.46 ± 3.60%) under identical experimental conditions [1]. MMPI-1154 also demonstrated dose-dependent efficacy across 0.3, 1, and 3 µmol/kg doses, with the 1 µmol/kg dose showing optimal cardioprotection [1].

In vivo cardioprotection Acute myocardial infarction Infarct size reduction

MMPI-1154 Ex Vivo Cardioprotection: Infarct Size Reduction in Isolated Perfused Rat Hearts

In an ex vivo Langendorff-perfused rat heart model of acute myocardial infarction, MMPI-1154 applied at a concentration of 1 µM significantly decreased infarct size compared to untreated ischemic controls [1]. MMPI-1154 was identified as the most effective compound among six candidates that demonstrated significant cardiocytoprotection in neonatal rat cardiac myocytes subjected to simulated ischemia/reperfusion injury [1]. This ex vivo validation bridges the gap between in vitro enzyme inhibition and in vivo efficacy, confirming that MMPI-1154 exerts direct, organ-level cardioprotective effects independent of systemic confounding factors.

Ex vivo cardioprotection Ischemia/reperfusion injury Langendorff model

MMPI-1154 (CAS 1382722-47-5): Validated Research Application Scenarios Based on Quantitative Evidence


Acute Myocardial Infarction (AMI) Research – In Vivo Cardioprotection Studies

MMPI-1154 is validated for in vivo studies of acute myocardial infarction in rodent models. Intravenous administration at 1 µmol/kg significantly reduces infarct size in normocholesterolemic rats subjected to 30-min coronary occlusion and 120-min reperfusion [2]. This model is directly applicable for investigating MMP-2-dependent mechanisms of I/R injury and for benchmarking novel cardioprotective interventions against a compound with established in vivo efficacy.

Ex Vivo Ischemia/Reperfusion Injury Modeling in Isolated Perfused Hearts

MMPI-1154 at 1 µM significantly decreases infarct size in the Langendorff-perfused rat heart ex vivo model [1]. This system is ideal for dissecting direct cardiac tissue responses to MMP-2 inhibition without systemic variables, enabling precise mechanistic studies of MMP-2's role in contractile protein degradation and myocardial stunning following I/R.

MMP-2 Isoform Selectivity Profiling and Off-Target Assessment

With defined IC₅₀ values for MMP-2 (6.6 µM), MMP-13 (1.8 µM), MMP-1 (10 µM), and MMP-9 (13 µM), MMPI-1154 serves as a reference tool for establishing MMP isoform selectivity profiles [1]. Its 1.5-fold selectivity over MMP-1 distinguishes it from thiazole analogs like MMPI-1157, making it valuable for studies requiring minimized MMP-1 cross-reactivity [1].

Comparative Scaffold Analysis: Carboxylic Acid vs. Hydroxamic Acid MMP Inhibitors

MMPI-1154 represents the imidazole-carboxylic acid chemotype that demonstrates superior MMP-2 inhibitory efficacy compared to hydroxamic acid-based inhibitors [1]. Researchers investigating structure-activity relationships (SAR) of MMP inhibitors can use MMPI-1154 as a benchmark carboxylic acid scaffold to evaluate potency, selectivity, and cardioprotective outcomes against hydroxamic acid or thiazole-based comparator compounds.

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